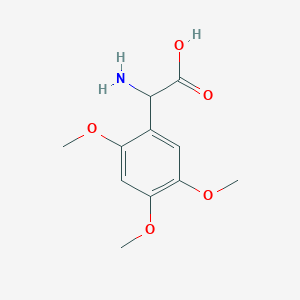

2-amino-2-(2,4,5-trimethoxyphenyl)acetic Acid

CAS No.: 318270-07-4

Cat. No.: VC2018732

Molecular Formula: C11H15NO5

Molecular Weight: 241.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 318270-07-4 |

|---|---|

| Molecular Formula | C11H15NO5 |

| Molecular Weight | 241.24 g/mol |

| IUPAC Name | 2-amino-2-(2,4,5-trimethoxyphenyl)acetic acid |

| Standard InChI | InChI=1S/C11H15NO5/c1-15-7-5-9(17-3)8(16-2)4-6(7)10(12)11(13)14/h4-5,10H,12H2,1-3H3,(H,13,14) |

| Standard InChI Key | ZKAXXVUDFFMDMY-UHFFFAOYSA-N |

| SMILES | COC1=CC(=C(C=C1C(C(=O)O)N)OC)OC |

| Canonical SMILES | COC1=CC(=C(C=C1C(C(=O)O)N)OC)OC |

Introduction

Chemical Identity and Basic Properties

2-Amino-2-(2,4,5-trimethoxyphenyl)acetic acid is a synthetic amino acid derivative characterized by a 2,4,5-trimethoxyphenyl group attached to an alpha-carbon of acetic acid alongside an amino group. This compound has been documented in chemical databases and possesses the following essential identifiers:

| Property | Value |

|---|---|

| CAS Number | 318270-07-4 |

| Molecular Formula | C₁₁H₁₅NO₅ |

| Molecular Weight | 241.24 g/mol |

| IUPAC Name | 2-amino-2-(2,4,5-trimethoxyphenyl)acetic acid |

| InChI | InChI=1S/C11H15NO5/c1-15-7-5-9(17-3)8(16-2)4-6(7)10(12)11(13)14/h4-5,10H,12H2,1-3H3,(H,13,14) |

| InChIKey | ZKAXXVUDFFMDMY-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC(=C(C=C1C(C(=O)O)N)OC)OC |

The compound features a unique arrangement of three methoxy groups at positions 2, 4, and 5 of the phenyl ring, creating a distinct chemical environment that differentiates it from other trimethoxyphenyl isomers such as the 3,4,5-trimethoxyphenyl variant .

Structural Features and Physicochemical Properties

Structural Characteristics

The structure of 2-amino-2-(2,4,5-trimethoxyphenyl)acetic acid consists of several key components:

-

A central alpha-carbon bearing both an amino group and a carboxyl group, characteristic of alpha-amino acids

-

A 2,4,5-trimethoxyphenyl substituent attached to the alpha-carbon

-

Three methoxy groups (-OCH₃) at the ortho (2'), para (4'), and meta (5') positions of the phenyl ring

This structural arrangement creates a molecule with both hydrophilic (amino and carboxyl groups) and lipophilic (trimethoxyphenyl) regions, potentially contributing to its amphipathic nature .

Comparative Analysis with Related Compounds

The 2,4,5-trimethoxyphenyl substitution pattern distinguishes this compound from other trimethoxyphenyl derivatives, particularly the more extensively studied 3,4,5-trimethoxyphenyl compounds.

The structural difference in methoxy group positioning may significantly impact:

The ortho-positioned methoxy group in 2-amino-2-(2,4,5-trimethoxyphenyl)acetic acid likely influences the spatial arrangement of the phenyl ring relative to the amino acid portion, potentially creating distinct biochemical properties compared to its 3,4,5-trimethoxy isomer.

Structure-Activity Relationship Considerations

The specific arrangement of methoxy groups in 2-amino-2-(2,4,5-trimethoxyphenyl)acetic acid likely influences its biological activity profile. Structure-activity relationship studies of related compounds provide insight into how the 2,4,5-trimethoxyphenyl moiety might influence activity:

Importance of Methoxy Group Positioning

For trimethoxyphenyl compounds generally, the positioning of methoxy groups significantly impacts biological activity. In studies of related compounds:

"The presence of the trimethoxyphenyl group is crucial for the biological activity of this compound. Modifications on this phenyl ring significantly affect its potency".

The unique 2,4,5-arrangement may create distinct electronic and steric properties compared to other trimethoxyphenyl isomers, potentially resulting in different binding characteristics to biological targets.

Role of the Amino Acid Moiety

The amino acid portion of the molecule provides:

-

Potential for hydrogen bonding through the amino and carboxyl groups

-

A chiral center that could influence stereoselectivity in biological interactions

-

Increased water solubility compared to purely aromatic compounds

-

Potential for forming peptide bonds or other derivatization

These features might facilitate interactions with biological targets such as enzymes or receptors, potentially contributing to biological activity .

Analytical Characterization

Identification and Characterization Techniques

Based on standard practices for similar compounds, 2-amino-2-(2,4,5-trimethoxyphenyl)acetic acid can be characterized using various analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR would show characteristic signals for:

-

Methoxy protons (typically around δ 3.7-3.9 ppm)

-

Aromatic protons with specific splitting patterns reflecting the 2,4,5-substitution

-

Alpha-hydrogen and amino protons

-

-

Mass Spectrometry: Expected to show a molecular ion peak at m/z 241 corresponding to the molecular weight, with fragmentation patterns characteristic of trimethoxyphenyl and amino acid moieties

-

Infrared Spectroscopy: Would display characteristic bands for:

-

N-H stretching (3300-3500 cm⁻¹)

-

C=O stretching (1700-1750 cm⁻¹)

-

C-O stretching from methoxy groups (1000-1300 cm⁻¹)

-

-

X-ray Crystallography: Could provide definitive confirmation of the three-dimensional structure and absolute configuration if the compound is obtained in crystalline form

These analytical methods would be crucial for confirming the identity, purity, and structural features of synthesized 2-amino-2-(2,4,5-trimethoxyphenyl)acetic acid.

Research Applications and Future Directions

Future Research Directions

Several promising research directions for 2-amino-2-(2,4,5-trimethoxyphenyl)acetic acid include:

-

Comprehensive Biological Evaluation: Systematic screening against various biological targets to identify potential therapeutic applications

-

Derivatization Studies: Creation of various derivatives (esters, amides, peptides) to explore structure-activity relationships

-

Stereochemical Investigations: Separation and evaluation of enantiomers to determine if stereochemistry influences biological activity

-

Comparative Studies: Direct comparison with other trimethoxyphenyl isomers (particularly the 3,4,5-isomer) to understand the impact of methoxy positioning on activity

-

Metabolic Studies: Investigation of metabolic pathways and stability to assess potential pharmaceutical applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume